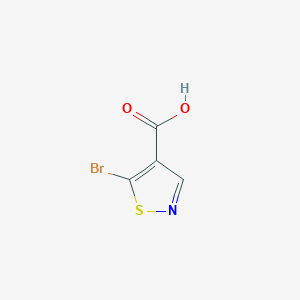![molecular formula C16H19ClN2O3 B12329759 2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)
2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxa-8-azaspiro[45]decan-4-YL)isoindoline-1,3-dione hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution. The intermediate product is then subjected to further reactions to introduce the isoindoline-1,3-dione moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.
科学的研究の応用
2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
類似化合物との比較
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hydrochloride is unique due to its combination of a spirocyclic structure and an isoindoline-1,3-dione moiety.
特性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC名 |
2-(2-oxa-8-azaspiro[4.5]decan-4-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H18N2O3.ClH/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-9-21-10-16(13)5-7-17-8-6-16;/h1-4,13,17H,5-10H2;1H |
InChIキー |
SSCFLNHRPQHLGK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12COCC2N3C(=O)C4=CC=CC=C4C3=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-](/img/structure/B12329677.png)

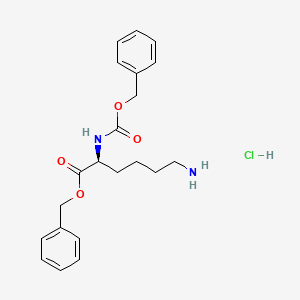
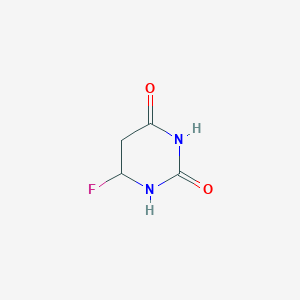
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)
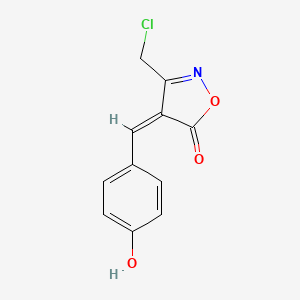
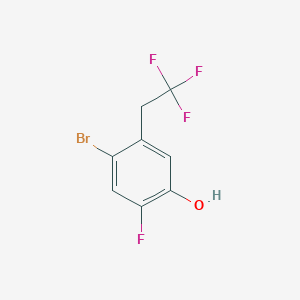
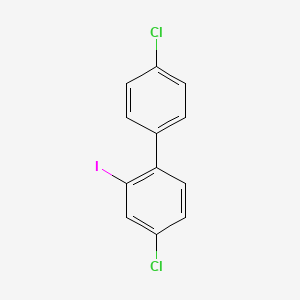
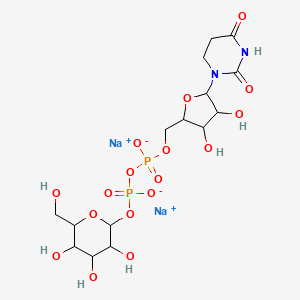
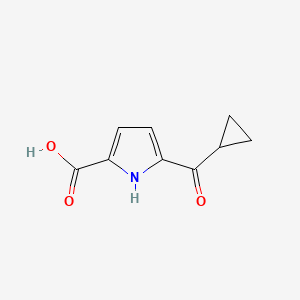
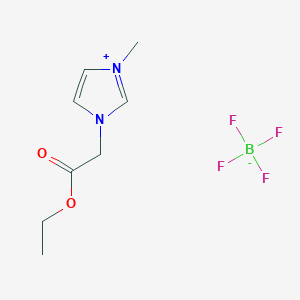
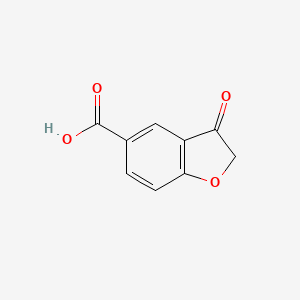
![2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)
